molecular formula C12H17ClN2O3 B8327410 [2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine

[2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine

Cat. No. B8327410
M. Wt: 272.73 g/mol
InChI Key: IUHSJKYKAMWUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351719B2

Procedure details

A solution of 100 mL of conc. aqueous HCl in 100 mL EtOH was added dropwise to a suspension of 20.00 g (358 mmol) of iron powder and 20 g (73.33 mmol) of [2-(2-chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine in 200 mL EtOH, while the temperature was kept below 20° C. by cooling with ice. The reaction mixture was stirred for 30 minutes, neutralised with 10% aqueous sodium bicarbonate solution and was exhaustively extracted with EtOAc. The combined org. extracts were dried over magnesium sulphate and evaporated down i. vac. The product was stored under a nitrogen atmosphere.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][N:8]([CH2:11][CH3:12])[CH2:9][CH3:10].C(=O)(O)[O-].[Na+]>CCO.[Fe]>[Cl:2][C:3]1[CH:16]=[C:15]([NH2:17])[CH:14]=[CH:13][C:4]=1[O:5][CH2:6][CH2:7][N:8]([CH2:11][CH3:12])[CH2:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(OCCN(CC)CC)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
by cooling with ice
EXTRACTION
Type
EXTRACTION
Details
was exhaustively extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down i

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(C=CC1OCCN(CC)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.